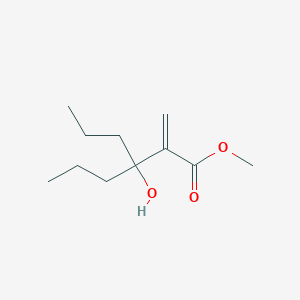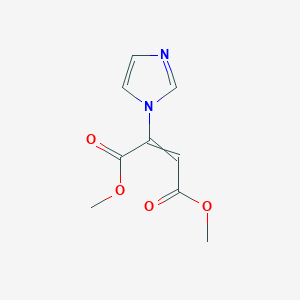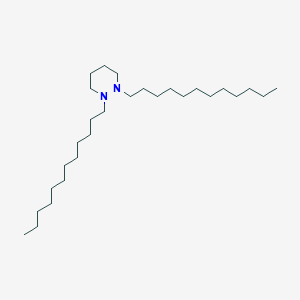![molecular formula C14H9Cl3N2O2 B14302400 2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide CAS No. 125421-81-0](/img/structure/B14302400.png)
2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chlorine atoms on the benzamide ring and an additional chlorine atom on the phenyl ring, making it a dichlorinated derivative of benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide and phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of dichlorobenzoic acid derivatives.
Reduction: Formation of dichloroaniline derivatives.
Scientific Research Applications
2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]benzamide
- 2,6-Dichloro-N-[(2,4-dichlorophenyl)carbamoyl]benzamide
- 2,6-Dichloro-N-[(4-chlorophenyl)carbamoyl]benzamide
Uniqueness
2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for forming various derivatives. Additionally, its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
125421-81-0 |
|---|---|
Molecular Formula |
C14H9Cl3N2O2 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
2,6-dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-8-4-1-2-7-11(8)18-14(21)19-13(20)12-9(16)5-3-6-10(12)17/h1-7H,(H2,18,19,20,21) |
InChI Key |
WNIRMKDKJJYRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)







![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
